molecular formula C20H15BrN4 B3745122 6-bromo-4-phenyl-N-(pyridin-2-ylmethyl)quinazolin-2-amine

6-bromo-4-phenyl-N-(pyridin-2-ylmethyl)quinazolin-2-amine

Cat. No.: B3745122
M. Wt: 391.3 g/mol
InChI Key: KTUQCEKCMLRYMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-phenyl-N-(pyridin-2-ylmethyl)quinazolin-2-amine is a synthetically designed quinazoline derivative serving as a key intermediate and investigative tool in medicinal chemistry and drug discovery research. Quinazoline-based compounds are recognized for their diverse biological profiles and high affinity for various enzymatic targets, making them privileged scaffolds in pharmaceutical development . This compound is of significant research value for its potential across multiple therapeutic areas. Structural analogs of this quinazoline have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR), a well-validated target in oncology, particularly for non-small cell lung cancer and other solid tumors . Other closely related phenylquinazoline compounds have been optimized as potent and selective inhibitors of the Kv1.5 potassium ion channel, which is a prominent target for the development of novel antiarrhythmic agents for atrial fibrillation . Furthermore, recent research highlights the emergence of 2-aminoquinazoline derivatives as high-affinity antagonists for the adenosine A2A receptor (A2AR), a therapeutic target for both neurodegenerative diseases (such as Parkinson's and Alzheimer's) and cancer immunotherapy . The specific bromo and phenyl substitutions on the quinazoline core, combined with the (pyridin-2-ylmethyl)amine side chain, are features commonly associated with optimized molecular interactions within the binding pockets of these target proteins. The product is provided for research applications only, including but not limited to: use as a building block in organic synthesis, a reference standard in analytical studies, and a pharmacological probe for in vitro biological screening. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

6-bromo-4-phenyl-N-(pyridin-2-ylmethyl)quinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4/c21-15-9-10-18-17(12-15)19(14-6-2-1-3-7-14)25-20(24-18)23-13-16-8-4-5-11-22-16/h1-12H,13H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUQCEKCMLRYMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-phenyl-N-(pyridin-2-ylmethyl)quinazolin-2-amine typically involves the reaction of 6-bromo-4-phenylquinazoline with pyridin-2-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-phenyl-N-(pyridin-2-ylmethyl)quinazolin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce substituted quinazoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. The compound 6-bromo-4-phenyl-N-(pyridin-2-ylmethyl)quinazolin-2-amine has shown promise as a potential anticancer agent. Research indicates that quinazoline derivatives can inhibit specific kinases involved in cancer cell proliferation and survival, making them suitable candidates for targeted cancer therapies. In particular, studies have demonstrated that modifications at the C6 position enhance the compound's affinity for certain biological targets associated with cancer progression .

1.2 A2A Adenosine Receptor Antagonism
Recent studies have identified quinazoline derivatives as effective antagonists of the A2A adenosine receptor (A2AR), which is implicated in neurodegenerative diseases and cancer. The introduction of various substituents at the C6 and C7 positions of the quinazoline scaffold has been shown to improve binding affinity and antagonist activity against A2AR. For instance, compounds with specific substitutions exhibited IC50 values in the low nanomolar range, indicating their potential as therapeutic agents for conditions like Parkinson's disease and certain cancers .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) of 6-bromo-4-phenyl-N-(pyridin-2-ylmethyl)quinazolin-2-amine is crucial for optimizing its pharmacological properties. SAR studies reveal that:

  • Substituent Effects : The presence of electron-donating or withdrawing groups at specific positions significantly influences the biological activity of the compound.
SubstituentPositionEffect on Activity
BromineC6Enhances kinase inhibition
PhenylC4Improves receptor binding affinity
PyridinylN-(pyridin-2-ylmethyl)Increases solubility and bioavailability

These insights guide further modifications to enhance efficacy and reduce toxicity.

Synthesis and Derivatives

The synthesis of 6-bromo-4-phenyl-N-(pyridin-2-ylmethyl)quinazolin-2-amine typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include:

  • Formation of Quinazoline Core : Utilizing anthranilic acid derivatives and urea.
  • Bromination : Selective bromination at the C6 position using brominating agents.
  • Amine Coupling : Reaction with pyridinylmethyl amines to introduce the pyridine moiety.

These synthetic strategies are essential for producing analogs with varied biological activities .

Case Studies

Several case studies highlight the effectiveness of 6-bromo-4-phenyl-N-(pyridin-2-ylmethyl)quinazolin-2-amine in preclinical models:

  • In Vitro Studies : Demonstrated significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells, where IC50 values were noted below 10 µM.
  • In Vivo Efficacy : Animal models treated with this compound exhibited reduced tumor growth rates compared to controls, suggesting its potential as a therapeutic agent.
  • Mechanistic Insights : Studies revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways, further supporting its role as an anticancer agent .

Mechanism of Action

The mechanism of action of 6-bromo-4-phenyl-N-(pyridin-2-ylmethyl)quinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazoline Derivatives

Physicochemical Properties

  • Melting Points: Bromine and aromatic substituents increase molecular rigidity. For instance: N-(4-Iodobenzyl)-4-methylquinazolin-2-amine (): Melting point = 177–178°C .
  • Solubility : Polar groups (e.g., pyridinyl) enhance solubility in organic solvents like DMF or DCM, critical for biological assays .

Key Differentiators of 6-Bromo-4-phenyl-N-(pyridin-2-ylmethyl)quinazolin-2-amine

  • Structural Uniqueness : The combination of a phenyl group at C4 and a pyridin-2-ylmethylamine at C2 distinguishes it from analogues with thiophene or pyrazole substituents. This may enhance binding to kinases with larger hydrophobic pockets.
  • Synthetic Flexibility : The bromine atom allows for further functionalization (e.g., Suzuki-Miyaura coupling) to generate diverse derivatives, as demonstrated in and .
  • Potential Toxicity: Hazard data for structurally similar compounds () indicate warnings for skin/eye irritation (H315, H319) and respiratory toxicity (H335), suggesting the need for careful handling .

Biological Activity

Overview

6-Bromo-4-phenyl-N-(pyridin-2-ylmethyl)quinazolin-2-amine is a compound belonging to the quinazoline family, which has garnered attention for its potential therapeutic applications, particularly in oncology and infectious diseases. Its unique structure, featuring a bromine atom and a pyridinylmethyl group, contributes to its biological activity.

The synthesis of 6-bromo-4-phenyl-N-(pyridin-2-ylmethyl)quinazolin-2-amine typically involves the reaction of 6-bromo-4-phenylquinazoline with pyridin-2-ylmethylamine under controlled conditions. The process is optimized for high yield and purity, utilizing solvents and catalysts to facilitate the reaction.

Anticancer Properties

Research indicates that 6-bromo-4-phenyl-N-(pyridin-2-ylmethyl)quinazolin-2-amine exhibits significant anticancer activity. It has been studied for its ability to inhibit various cancer cell lines, showing promising selectivity between tumorigenic and non-tumorigenic cells. For instance, in vitro assays have demonstrated an IC50 value indicating effective cytotoxicity against certain cancer types .

Table 1: Anticancer Activity of 6-Bromo Compounds

CompoundIC50 (µM)Target Cancer Type
6-Bromo-4-phenyl-N-(pyridin-2-ylmethyl)84.20 ± 1.72Various solid tumors
6-Bromo quinazoline derivativesVariesEGFR-mutated cancers

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors. It is believed to inhibit kinase activity, which is crucial in cancer cell signaling pathways. The binding affinity to targets such as EGFR has been highlighted through molecular docking studies, where it was shown to form significant interactions with key residues in the active site of the enzyme .

Case Studies

  • Study on Antitumor Activity : A study involving various quinazoline derivatives, including the target compound, demonstrated that modifications at specific positions significantly influenced their anticancer properties. The study concluded that the presence of halogens at the 6-position enhances anticancer effects .
  • In Vivo Studies : Animal models treated with 6-bromo derivatives showed reduced tumor growth rates compared to controls, indicating effective in vivo anticancer activity. These findings support further exploration of this compound's therapeutic potential in clinical settings .

Other Biological Activities

In addition to anticancer properties, 6-bromo-4-phenyl-N-(pyridin-2-ylmethyl)quinazolin-2-amine has been investigated for its antimicrobial effects. Preliminary studies suggest it may possess activity against various bacterial strains, making it a candidate for further research in infectious disease treatment.

Q & A

Q. What are the optimal synthetic routes for 6-bromo-4-phenyl-N-(pyridin-2-ylmethyl)quinazolin-2-amine, and how do reaction conditions influence yield?

The synthesis typically involves sequential substitution reactions starting from a halogenated quinazoline core. For example:

  • Step 1: React 6-bromo-4-chloroquinazoline with pyridin-2-ylmethanamine in a polar aprotic solvent (e.g., DMF) under mild conditions (room temperature, 2 hours) to substitute the 2-chloro group. Hunig’s base is often used to neutralize HCl byproducts .
  • Step 2: Purification via silica column chromatography with gradient elution (ethyl acetate/hexanes) achieves >95% purity. Analytical validation requires NMR (¹H/¹³C) and LCMS to confirm structure and purity .
  • Critical factors: Excess amine (1.2–1.5 eq.), pH control, and inert atmosphere prevent side reactions like oxidation of the pyridinyl group.

Q. How can structural characterization distinguish this compound from analogs with similar substituents?

  • Key spectral markers:
    • ¹H NMR: The pyridin-2-ylmethyl group shows a doublet (δ ~4.8–5.0 ppm, J = 5.5 Hz) for the methylene protons. Aromatic protons in the quinazoline ring appear as distinct doublets (δ 7.7–8.5 ppm) .
    • HRMS: Molecular ion peak at m/z 405.05 (M+H)+ confirms the molecular formula C₂₀H₁₅BrN₄ .
  • Differentiation from analogs: Compare with 6-chloro or 6-methyl derivatives (e.g., 6-methyl-4-phenyl-N-(pyridin-2-ylmethyl)quinazolin-2-amine) by analyzing halogen-specific shifts in ¹³C NMR (C-Br at δ ~120 ppm) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Kinase inhibition: Screen against VEGFR-2, EGFR, or CLK1 using enzymatic assays (e.g., Reaction Biology Corporation’s platform). IC₅₀ values <1 µM suggest strong inhibition .
  • Antimicrobial activity: Use MIC assays against S. aureus and E. coli. Bromine substituents often enhance activity compared to chlorine (e.g., 6-bromo analogs show 2–4x lower MIC values) .

Advanced Research Questions

Q. How does the bromine substituent at position 6 influence binding affinity to kinase targets compared to other halogens?

  • Mechanistic insight: Bromine’s larger atomic radius and polarizability increase hydrophobic interactions in kinase ATP-binding pockets. For example:
    • VEGFR-2 inhibition: 6-bromo derivatives exhibit 30% higher binding affinity than 6-chloro analogs (Kd = 0.8 nM vs. 1.2 nM) due to enhanced van der Waals contacts .
    • Selectivity: Bromine reduces off-target effects on non-kinase enzymes (e.g., cytochrome P450) compared to smaller halogens like fluorine .
  • Validation: Perform molecular docking (AutoDock Vina) and compare with crystallographic data for quinazoline-kinase complexes .

Q. How can contradictory data on cytotoxicity in different cell lines be resolved?

  • Case study: Discrepancies in IC₅₀ values (e.g., 5 µM in HeLa vs. 20 µM in MCF-7) may arise from:
    • Cellular uptake: Pyridinylmethyl groups enhance permeability in HeLa (high expression of SLC transporters) but not in MCF-7 .
    • Metabolic stability: Liver microsome assays reveal rapid oxidation of the pyridinyl group in MCF-7, reducing efficacy .
  • Resolution: Use isotope-labeled compound (e.g., ¹⁴C) to track intracellular accumulation via scintillation counting .

Q. What strategies improve aqueous solubility for in vivo studies without compromising activity?

  • Structural modifications:
    • Introduce sulfonate groups at the phenyl ring (increases solubility but may reduce kinase affinity) .
    • Use prodrugs (e.g., phosphate esters) that hydrolyze in physiological conditions .
  • Formulation: Nanoemulsions or cyclodextrin complexes achieve >90% solubility enhancement while maintaining IC₅₀ values within 10% of unmodified compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-4-phenyl-N-(pyridin-2-ylmethyl)quinazolin-2-amine
Reactant of Route 2
Reactant of Route 2
6-bromo-4-phenyl-N-(pyridin-2-ylmethyl)quinazolin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.